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Compound of Interest

Compound Name:
1-(3-bromophenyl)-1H-pyrazole-4-

carboxylic acid

CAS No.: 1156994-32-9

Cat. No.: B1371104

Get Quote

Executive Summary
1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid represents a critical "privileged scaffold"

in medicinal chemistry, specifically within the class of Non-Purine Xanthine Oxidase (XO)

Inhibitors. While often utilized as a high-value intermediate for cross-coupling reactions

(exploiting the meta-bromo handle), its core pharmacophore shares the specific binding

geometry of potent experimental drugs like Y-700.

This guide objectively compares this scaffold against optimized pyrazole derivatives (Y-700,

Febuxostat analogs) and structurally distinct isomers (COX-2 inhibitors), providing experimental

context for its utility in drug discovery.

Structural & Functional Comparison
The pyrazole-4-carboxylic acid moiety acts as a bioisostere for the hypoxanthine ring, targeting

the molybdenum cofactor of Xanthine Oxidase. The N1-phenyl substitution pattern dictates
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selectivity.

Comparative Performance Matrix
Feature

1-(3-Br-Ph)-

Pyrazole-4-COOH

Y-700 (Optimized

Drug Candidate)

Celecoxib (COX-2

Inhibitor)

Primary Role
Synthetic Intermediate

/ SAR Probe

Potent XO Inhibitor

(Clinical Candidate)

Anti-inflammatory

Drug

Core Scaffold
N1-Aryl-Pyrazole-4-

Carboxylic Acid

N1-Aryl-Pyrazole-4-

Carboxylic Acid

1,5-Diaryl-Pyrazole-3-

Carboxamide

Key Substituent
3-Bromo (Lipophilic,

Reactive)

3-Cyano (Polar H-

bond acceptor)

4-Sulfonamide (COX-

2 Selectivity)

XO Inhibition (

)

~50–200 nM (Est.

based on SAR)

0.6 nM (Bovine Milk

XO)
Inactive (>10 µM)

Solubility Low (Lipophilic)
Moderate (Polar

Cyano group)
Low

Metabolic Stability
Moderate (Br is

stable, but lipophilic)

High (Cyano is

metabolically robust)
High

Mechanism of Action: The "Sandwich" Binding Mode
In Xanthine Oxidase inhibition, the pyrazole ring of 1-(3-bromophenyl)-1H-pyrazole-4-
carboxylic acid mimics the purine ring of xanthine.

Acidic Head: The C4-carboxylic acid forms hydrogen bonds with Arg880 and Thr1010 in the

XO active site.[1]

Aromatic Tail: The N1-phenyl ring sits in a hydrophobic channel lined by Phe914 and

Phe1009.

The 3-Bromo Effect: The meta-bromo substituent occupies a specific hydrophobic pocket.

However, in optimized drugs like Y-700, this is replaced by a 3-cyano group which offers

better shape complementarity and electrostatic interactions with Asn768.
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Visualization: SAR & Synthetic Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) evolution from the 3-

bromo scaffold to the optimized Y-700 inhibitor, and the divergence toward COX-2 inhibitors.

Pharmacophore Evolution
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Figure 1:SAR evolution showing the 3-bromo compound as a gateway to high-potency XO

inhibitors (green) vs. structurally distinct COX-2 inhibitors (red).

Experimental Protocols
To validate the activity of 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid compared to

standard inhibitors, the following protocols are established.

Protocol A: Synthesis via Vilsmeier-Haack / Cyclization
This method ensures the correct N1-regiochemistry, avoiding the formation of the 1,5-isomer

common in other routes.

Reagents: 3-Bromophenylhydrazine hydrochloride (1.0 eq), Ethyl 2-formyl-3-oxopropanoate

(1.1 eq), Ethanol.

Procedure:

Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol (0.5 M).

Add 3-bromophenylhydrazine hydrochloride dropwise at 0°C.
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Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Cyclization Validation: The intermediate hydrazone cyclizes to the pyrazole ester.

Hydrolysis: Treat the ester with NaOH (2M, 2.0 eq) in THF/Water (1:1) at RT for 2 hours.

Workup: Acidify with HCl to pH 3. Filter the white precipitate.

Yield Expectation: 75-85%.

QC Check: 1H NMR should show the pyrazole C3-H and C5-H singlets (typically

8.0–8.5 ppm).

Protocol B: Xanthine Oxidase Inhibition Assay
This spectrophotometric assay quantifies the formation of uric acid.

Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL.

Substrate: Xanthine (50 µM final concentration).

Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

Detection: Absorbance at 295 nm (Uric acid formation).

Step-by-Step Workflow:

Preparation: Dissolve test compounds (3-bromo analog, Y-700, Allopurinol) in DMSO.

Prepare serial dilutions (0.01 nM to 10 µM).

Incubation: Mix 10 µL of compound + 180 µL of enzyme solution. Incubate at 25°C for 10

minutes.

Initiation: Add 10 µL of Xanthine substrate.

Measurement: Monitor

OD295 for 5 minutes (kinetic mode).
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Calculation: Determine slope (reaction rate). Calculate % Inhibition =

.

Technical Analysis & Recommendations
The "Meta" Advantage
The 3-position (meta) on the N-phenyl ring is pivotal.

Para-substitution (4-Br): often leads to linear molecules that clash with the "ceiling" of the XO

active site channel.

Meta-substitution (3-Br): directs the substituent into a small hydrophobic pocket, increasing

potency compared to the unsubstituted phenyl ring. This makes the 1-(3-bromophenyl)

scaffold a superior starting point for library generation than its 4-bromophenyl isomer.

Recommendation for Researchers
For Library Generation: Use 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid as a core

scaffold. The bromine allows for late-stage diversification (e.g., Suzuki coupling with aryl

boronic acids) to probe the hydrophobic pocket occupied by the neopentyloxy group in Y-

700.

For Direct Inhibition: Expect moderate potency.[2] It is not a clinical candidate itself but a "hit"

compound. For high potency, the carboxylic acid must be retained, and the 3-bromo group

should be converted to a cyano or alkoxy group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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